

5-Bromo-2-methoxypyridin-3-amine CAS number and properties

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Compound of Interest

Compound Name: 5-Bromo-2-methoxypyridin-3-amine

Cat. No.: B1520566

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An In-Depth Technical Guide to **5-Bromo-2-methoxypyridin-3-amine**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Bromo-2-methoxypyridin-3-amine**, a key heterocyclic building block in modern medicinal chemistry. We will delve into its core properties, logical synthetic pathways, characteristic reactivity, and demonstrated applications, with a focus on its role in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Identity and Physicochemical Properties

5-Bromo-2-methoxypyridin-3-amine is a substituted pyridine derivative valued for its specific arrangement of functional groups, which provides a versatile scaffold for synthetic elaboration.

- CAS Number: 884495-39-0[1][2][3]
- Synonyms: 5-bromo-2-methoxy-3-pyridinylamine
- Molecular Formula: C₆H₇BrN₂O[3]

The molecule's structure, featuring an amine, a methoxy group, and a bromine atom on a pyridine ring, offers multiple points for chemical modification, making it a valuable intermediate.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	203.04 g/mol	[3]
Appearance	Solid	
Melting Point	53-58 °C	
Boiling Point	284.5 ± 35.0 °C at 760 mmHg	
Purity	Typically ≥95-98%	[1]
Storage	4°C, protect from light	
InChI Key	HJOOFLFWIISCAI- UHFFFAOYSA-N	[3]

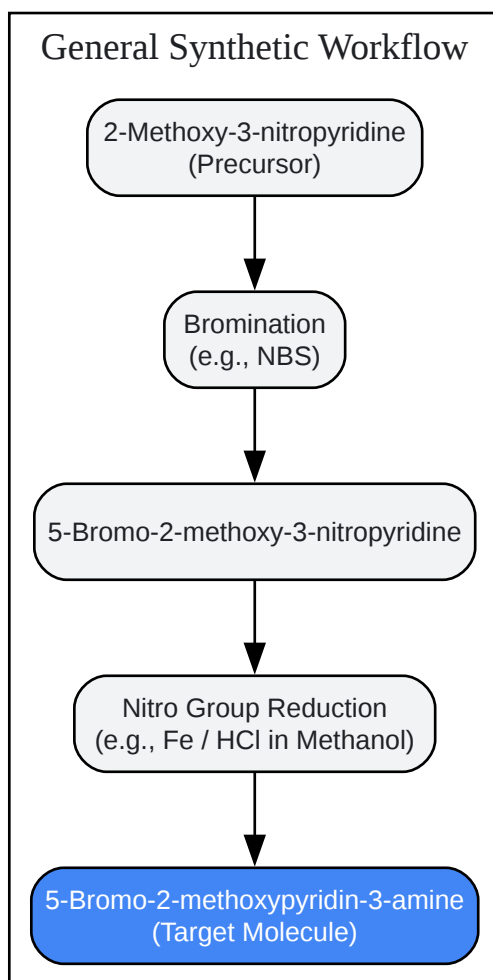
Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of **5-Bromo-2-methoxypyridin-3-amine** is crucial for its effective utilization in multi-step synthetic campaigns.

Representative Synthetic Pathway

While multiple proprietary methods exist, a common and logical approach to synthesizing substituted aminopyridines involves the reduction of a corresponding nitro precursor. This transformation is a cornerstone of aromatic chemistry, valued for its high efficiency and reliability. The iron/acid reduction method is a classic and robust choice for this conversion.

The general workflow is outlined below. The key step is the selective reduction of the nitro group in the presence of other sensitive functionalities like the bromo and methoxy groups. Iron powder in the presence of an acid like hydrochloric or acetic acid is particularly effective for this, as it is chemoselective and avoids harsher conditions (e.g., high-pressure hydrogenation) that might cleave the bromine atom.[4][5]

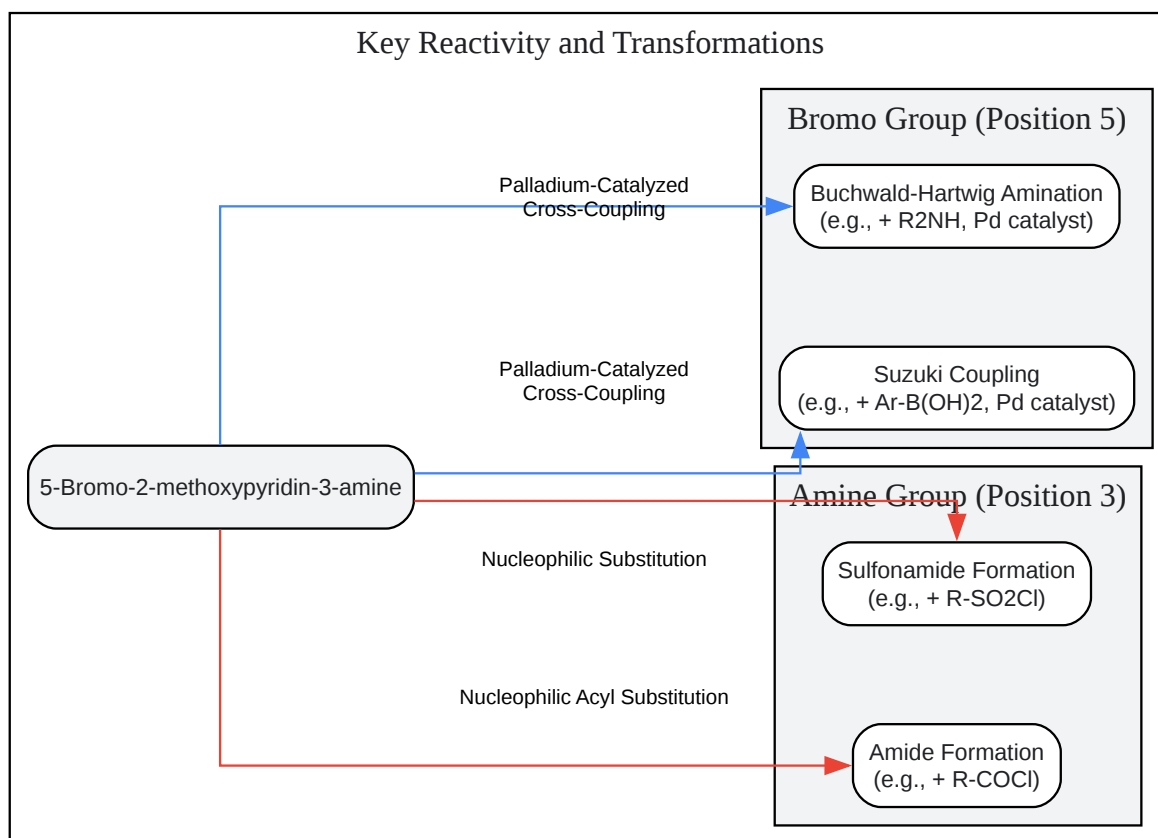


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Caption: A general workflow for the synthesis of **5-Bromo-2-methoxypyridin-3-amine**.

Core Reactivity

The utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity. The interplay between the electron-donating amine and methoxy groups and the electrophilic carbon bearing the bromine atom defines its chemical behavior.



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Caption: Primary reaction sites on **5-Bromo-2-methoxypyridin-3-amine**.

- The Amine Group (-NH₂): As a nucleophile, the primary amine at the 3-position readily participates in reactions such as acylation to form amides or sulfonylation to form sulfonamides. This reactivity is fundamental to its role in building larger molecular frameworks, as seen in the synthesis of PI3K/mTOR inhibitors.[6]
- The Bromo Group (-Br): The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups via reactions like the Suzuki, Stille, or Sonogashira couplings.[7] This strategic placement enables the diversification of the pyridine core, a common strategy in lead optimization.

Applications in Medicinal Chemistry and Drug Development

The primary application of **5-Bromo-2-methoxypyridin-3-amine** is as a versatile intermediate for the synthesis of complex, biologically active molecules.

Keystone in PI3K/mTOR Dual Inhibitors

A notable application is in the synthesis of sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors for cancer therapy.^[6] In this context, the compound serves as the foundational "Part A" and "Part B" of the final drug candidate.^[6]

Experimental Protocol: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide^[6]

- **Dissolution:** Dissolve **5-bromo-2-methoxypyridin-3-amine** (20 mmol) in anhydrous pyridine (50 mL) under an inert atmosphere.
- **Addition:** Add 2,4-difluorobenzenesulfonyl chloride (24 mmol) dropwise to the solution at room temperature.
- **Reaction:** Stir the mixture at room temperature for 24 hours, monitoring progress by TLC.
- **Work-up:** Evaporate the solvent under reduced pressure. Add water (100 mL) to the residue and stir for 1 hour.
- **Isolation:** Collect the resulting precipitate by filtration, wash with hexane, and dry to yield the target sulfonamide.

This intermediate is then subjected to a Suzuki coupling reaction at the bromine position to introduce the final "Part C" of the inhibitor, demonstrating the compound's dual reactivity in a single synthetic pathway.^[6]

Scaffold for Substituted Pyridines via Cross-Coupling

The bromine atom facilitates entry into a vast chemical space of substituted pyridines. As demonstrated with the analogous compound 5-bromo-2-methylpyridin-3-amine, the bromo-

pyridinyl core can be coupled with various arylboronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄) to produce novel biaryl pyridine derivatives in moderate to good yields.^[7] This strategy is widely employed by medicinal chemists to explore structure-activity relationships (SAR) by systematically modifying the substituent at the 5-position.

Safety, Handling, and Storage

Proper handling of **5-Bromo-2-methoxypyridin-3-amine** is essential to ensure laboratory safety. The compound is classified as corrosive and an irritant.^[3]

Table 2: GHS Hazard and Precautionary Information

Category	Code(s)	Description	Source(s)
Pictograms	GHS05, GHS07	Corrosive, Harmful/Irritant	
Signal Word	Danger	^[3]	
Hazard Statements	H302, H315, H317, H318, H335	Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye damage. May cause respiratory irritation.	^[3] ^[8]
Precautionary Statements	P261, P280, P302+P352, P305+P351+P338, P405	Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Store locked up.	^[8]

Handling and First Aid

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
- First Aid (Eyes): Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]
- First Aid (Skin): Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[9]
- First Aid (Inhalation): Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[9]

Conclusion

5-Bromo-2-methoxypyridin-3-amine is a high-value chemical intermediate with a well-defined reactivity profile that makes it indispensable for modern drug discovery. Its strategically placed functional groups—a nucleophilic amine and a cross-coupling-ready bromine atom—allow for sequential and selective modifications. As demonstrated by its key role in the synthesis of advanced PI3K/mTOR inhibitors, this compound provides a reliable and versatile platform for constructing complex molecular architectures, empowering scientists to develop the next generation of therapeutic agents.

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